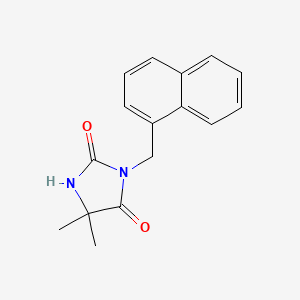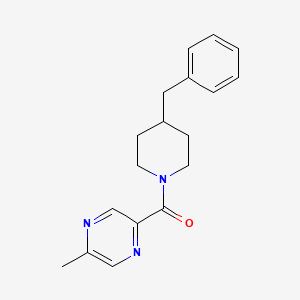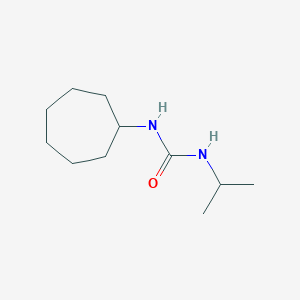
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMPM, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic properties.
Applications De Recherche Scientifique
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential therapeutic properties in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a dopamine and norepinephrine reuptake inhibitor, which enhances the activity of these neurotransmitters in the brain. This results in an increase in mood, motivation, and cognitive function. (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has also been found to have analgesic properties, making it a potential alternative to traditional painkillers.
Mécanisme D'action
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances their activity. Dopamine is responsible for regulating mood, motivation, and reward, while norepinephrine is responsible for regulating attention and arousal. By enhancing the activity of these neurotransmitters, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function. It has also been found to have analgesic properties, making it a potential alternative to traditional painkillers. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, making it important to conduct further research to fully understand its effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its cost-effectiveness and ease of synthesis. It has also been found to have potential therapeutic properties, making it a promising candidate for further research. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, which can limit its use in certain experiments. It is important to conduct further research to fully understand the advantages and limitations of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments.
Orientations Futures
There are several future directions for research on (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. One area of research is to fully understand its mechanism of action and how it affects the brain and body. Another area of research is to explore its potential therapeutic properties in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the potential cardiovascular and neurotoxic effects of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. Overall, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has promising potential as a novel psychoactive substance, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The product is then purified through recrystallization to obtain (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in its pure form. The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone is relatively simple and can be accomplished in a few steps, making it a cost-effective option for research purposes.
Propriétés
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-7-15(8-6-10)14(17)12-9-11(2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHXUGMXLCLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)






![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
